molecular formula C20H23FN2O2 B3808821 N-[2-(4-fluorophenyl)ethyl]-2-(3-hydroxy-3-phenylpyrrolidin-1-yl)acetamide

N-[2-(4-fluorophenyl)ethyl]-2-(3-hydroxy-3-phenylpyrrolidin-1-yl)acetamide

Cat. No.: B3808821
M. Wt: 342.4 g/mol
InChI Key: BSBGSMXOUURTGX-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)ethyl]-2-(3-hydroxy-3-phenylpyrrolidin-1-yl)acetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a type of heterocyclic amine, and a fluorophenyl group, which is a type of aromatic compound. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyrrolidine ring, a fluorophenyl group, and a phenyl group. These groups are likely connected by carbon-carbon and carbon-nitrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring might undergo reactions such as ring-opening or substitution, while the fluorophenyl and phenyl groups might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, while the pyrrolidine ring might influence its basicity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Without more information, it’s difficult to predict exactly how this compound might interact with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, properties, and potential applications. It could be interesting to investigate its interactions with various biological targets and to evaluate its potential as a pharmaceutical agent .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(3-hydroxy-3-phenylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-8-6-16(7-9-18)10-12-22-19(24)14-23-13-11-20(25,15-23)17-4-2-1-3-5-17/h1-9,25H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBGSMXOUURTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=CC=C2)O)CC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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